molecular formula C15H12N2O2S2 B5731425 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B5731425
M. Wt: 316.4 g/mol
InChI Key: VSSNLXWOTUAMNX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-311603 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the reaction of a substituted benzene derivative with a suitable amine to form the core structure.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, nitration, and reduction.

    Final coupling: The final step involves coupling the intermediate with a specific reagent to form WAY-311603.

Industrial Production Methods

Industrial production of WAY-311603 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch processing: Large quantities of reactants are mixed and reacted in a single batch.

    Continuous flow processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

WAY-311603 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: Used as a tool compound to study the structure-activity relationship of serotonin receptors.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Explored as a potential therapeutic agent for treating obesity and depression due to its selective activity on 5-HT2C receptors.

    Industry: Utilized in the development of new drugs targeting serotonin receptors.

Mechanism of Action

WAY-311603 exerts its effects by selectively binding to and activating 5-HT2C receptors. This activation leads to a cascade of intracellular signaling events, including the activation of phospholipase C and the release of intracellular calcium. These events ultimately result in the modulation of neurotransmitter release and neuronal activity, contributing to its therapeutic effects .

Comparison with Similar Compounds

WAY-311603 is unique in its high selectivity and affinity for 5-HT2C receptors compared to other similar compounds. Some similar compounds include:

    WAY-161503: Another 5-HT2C receptor agonist with similar but less selective activity.

    Lorcaserin: A clinically approved 5-HT2C receptor agonist used for weight management.

    RS-102221: A selective 5-HT2C receptor antagonist used in research.

WAY-311603 stands out due to its higher selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)12-9-21-15(16-12)17-14(18)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNLXWOTUAMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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